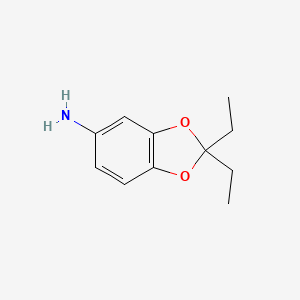

2,2-diethyl-2H-1,3-benzodioxol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

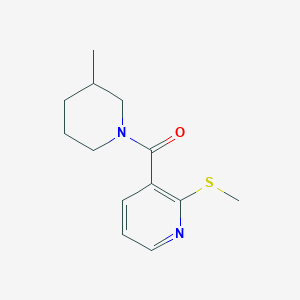

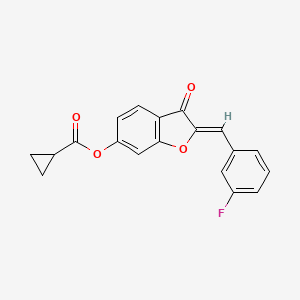

“2,2-diethyl-2H-1,3-benzodioxol-5-amine” is a chemical compound with the molecular formula C11H15NO2 . It’s important to note that while there isn’t a lot of specific information available for this compound, it shares structural similarities with other benzodioxol compounds, which are often used in pharmaceuticals and research .

Molecular Structure Analysis

The molecular structure of “2,2-diethyl-2H-1,3-benzodioxol-5-amine” consists of a benzodioxol ring with two ethyl groups attached to one carbon and an amine group attached to the 5-position of the ring . This structure is similar to other benzodioxol compounds .科学的研究の応用

Catalysis in Asymmetric Hydrogenation

The compound 2,2-diethyl-2H-1,3-benzodioxol-5-amine has been investigated for its potential applications in catalysis, particularly in asymmetric hydrogenation. In a study, researchers prepared ligands like 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene and found that their rhodium complexes exhibited excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This included dehydroamino acid derivatives and enamides, important for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Photochemical Release of Amines

The 3-(diethylamino)benzyl group, which is structurally related to 2,2-diethyl-2H-1,3-benzodioxol-5-amine, was studied for its ability to release primary, secondary, and tertiary amines through direct photochemical breaking of the benzylic C-N bond. This method showed high yields in methanol for primary and secondary amines, and improved yields for tertiary amines in MeCN/water, minimizing undesired dealkylation side reactions (Wang, Devalankar & Lu, 2016).

Synthesis of Benzodioxane Derivatives

A study focused on the synthesis of WB 4101-related benzodioxanes by replacing the ethylene chain separating the amine and the phenoxy units with different moieties. This approach yielded several stereoisomers with distinct affinity profiles for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. The configuration of the cyclopentane unit in these compounds was crucial in determining their affinity for these receptor systems, highlighting the structural importance of components like 2,2-diethyl-2H-1,3-benzodioxol-5-amine in medicinal chemistry (Bolognesi et al., 1999).

特性

IUPAC Name |

2,2-diethyl-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-11(4-2)13-9-6-5-8(12)7-10(9)14-11/h5-7H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRKBBBOOGTIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OC2=C(O1)C=C(C=C2)N)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-diethyl-2H-1,3-benzodioxol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)

![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)

![3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2822676.png)